N'-(2-phenylethylidene)heptanohydrazide
Description
N'-(2-Phenylethylidene)heptanohydrazide is a hydrazide derivative characterized by a heptanoyl chain linked to a phenylethylidene hydrazine moiety. Its general structure comprises a seven-carbon aliphatic chain (heptanoyl) connected via a hydrazide bond to an aromatic phenylethylidene group.
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35g/mol |
IUPAC Name |
N-[(E)-2-phenylethylideneamino]heptanamide |
InChI |
InChI=1S/C15H22N2O/c1-2-3-4-8-11-15(18)17-16-13-12-14-9-6-5-7-10-14/h5-7,9-10,13H,2-4,8,11-12H2,1H3,(H,17,18)/b16-13+ |
InChI Key |
RLDWKXDIBOORNR-DTQAZKPQSA-N |
SMILES |
CCCCCCC(=O)NN=CCC1=CC=CC=C1 |
Isomeric SMILES |
CCCCCCC(=O)N/N=C/CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCC(=O)NN=CCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in the Acyl Group
The acyl group (R-CO-) in hydrazide derivatives significantly influences their physicochemical and biological properties. Below is a comparison with structurally related compounds:
Key Observations :
- Compounds with hydroxylated aromatic systems (e.g., salicylic acid derivatives) exhibit hydrogen bonding and metal-chelation capabilities, which are absent in the aliphatic heptanoyl variant .
Enzyme Inhibition
- GABA-AT Inhibition: PEH derivatives like N-[(1E)-2-phenylethylidene]pyridin-2-amine (S4) show potent GABA-AT inhibition due to interactions with Lys 327. The rigid pyridyl group in S4 facilitates precise binding, whereas the flexible heptanoyl chain in the target compound may prioritize hydrophobic interactions .
- Antitumor Activity: N′-[1-(2-Hydroxyphenyl)ethylidene]isonicotinohydrazide demonstrates activity against K562 and Jurkat cell lines. The isonicotinoyl group’s planar structure enables π-π stacking with cellular targets, a feature less prominent in aliphatic hydrazides .
Neuroprotective and Chelation Properties
- Hydrazides with heterocyclic substituents (e.g., pyridazinoles, pyrazoles) exhibit neuroprotective effects via radical scavenging. The heptanoyl derivative’s lack of aromaticity may limit such activity but could improve blood-brain barrier penetration .
Physicochemical Properties
Spectral Notes:
- The heptanoyl C=O stretch (~1638 cm⁻¹) appears at lower wavenumbers compared to aromatic hydrazides (~1660–1680 cm⁻¹), reflecting reduced conjugation .
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